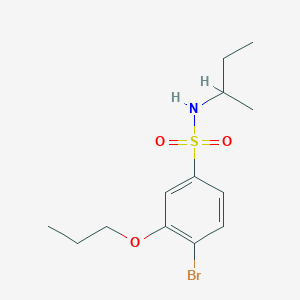
4-bromo-N-(butan-2-yl)-3-propoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-propoxyphenyl)sulfonylamine is a chemical compound with a complex structure that includes a bromine atom, a propoxy group, and a sulfonyl group attached to a phenyl ring, along with a methylpropylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a propoxyphenyl compound, followed by sulfonylation and subsequent amination to introduce the methylpropylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-3-propoxyphenyl)sulfonylamine may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4-Bromo-3-propoxyphenyl)sulfonylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The bromine atom and propoxy group may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
(4-Bromo-3-propoxyphenyl)sulfonylamine can be compared with other similar compounds, such as:
(4-Bromo-3-propoxyphenyl)sulfonylamine: Similar structure but with an oxolan-2-ylmethyl group instead of a methylpropylamine group.
[(4-Bromo-3-propoxyphenyl)sulfonyl][(4-methylphenyl)methyl]amine: Contains a 4-methylphenylmethyl group instead of a methylpropylamine group.
These compounds share some chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Propiedades
Número CAS |
914619-49-1 |
|---|---|
Fórmula molecular |
C13H20BrNO3S |
Peso molecular |
350.27g/mol |
Nombre IUPAC |
4-bromo-N-butan-2-yl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-8-18-13-9-11(6-7-12(13)14)19(16,17)15-10(3)5-2/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Clave InChI |
NUQVZZLBKCQNJP-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)CC)Br |
SMILES canónico |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



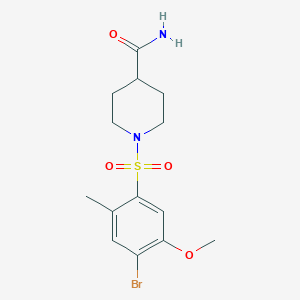
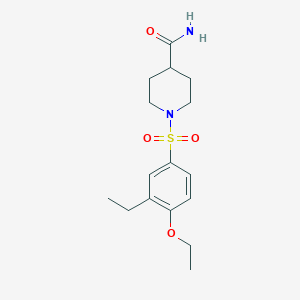
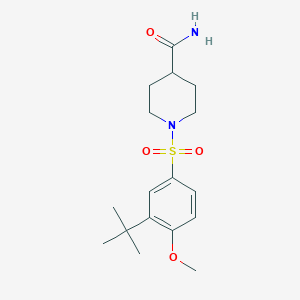
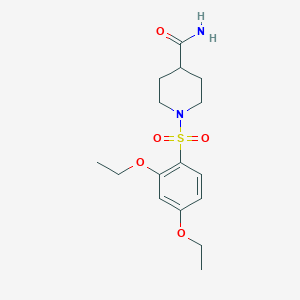
amine](/img/structure/B511626.png)
![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B511629.png)
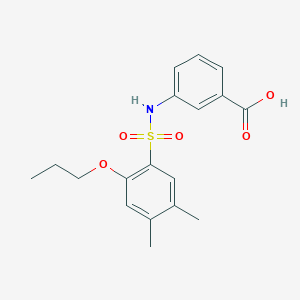
![(Tert-butyl)[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]amine](/img/structure/B511636.png)
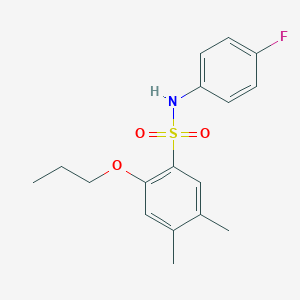
![N-[4-(4,5-dimethyl-2-propoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B511638.png)
amine](/img/structure/B511642.png)
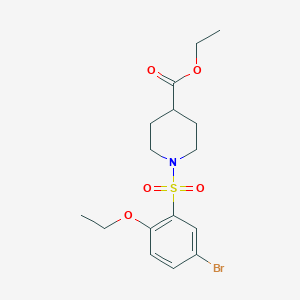
amine](/img/structure/B511647.png)
